
4-Methylquinoline-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylquinoline-5-carbaldehyde is a nitrogen-containing heterocyclic aromatic compound with the molecular formula C11H9NO. It is a derivative of quinoline, which is known for its wide range of applications in medicinal and industrial chemistry. The compound features a quinoline ring system with a methyl group at the 4-position and an aldehyde group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylquinoline-5-carbaldehyde can be achieved through various methods. One common approach involves the Vilsmeier-Haack reaction, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used to introduce the aldehyde group at the 5-position of 4-methylquinoline . Another method involves the Reimer-Tiemann reaction, which uses chloroform and a strong base like sodium hydroxide to formylate the quinoline ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Green chemistry approaches, such as using microwave irradiation and eco-friendly solvents, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Methylquinoline-5-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Halogens (Cl2, Br2), nitro groups (HNO3)
Major Products:
Oxidation: 4-Methylquinoline-5-carboxylic acid
Reduction: 4-Methylquinoline-5-methanol
Substitution: Various halogenated or nitro-substituted quinoline derivatives
Scientific Research Applications
4-Methylquinoline-5-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methylquinoline-5-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to active sites and interfering with enzyme function . The compound’s aldehyde group is reactive and can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzymatic activity .
Comparison with Similar Compounds
Quinoline-5-carbaldehyde: Lacks the methyl group at the 4-position, which can affect its reactivity and biological activity.
4-Methylquinoline: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
8-Hydroxyquinoline-5-carbaldehyde: Contains a hydroxyl group at the 8-position, which can enhance its solubility and biological activity.
Uniqueness: 4-Methylquinoline-5-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-methylquinoline-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8-5-6-12-10-4-2-3-9(7-13)11(8)10/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHAXLUIDUPQSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC2=CC=CC(=C12)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[Ethyl(dimethyl)silyl] butanoate](/img/structure/B11913797.png)
![1-Isopropyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11913803.png)



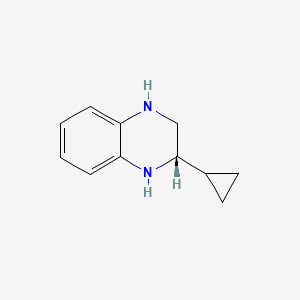

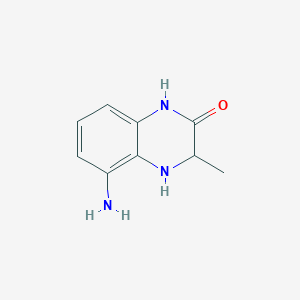


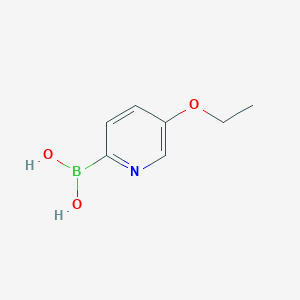
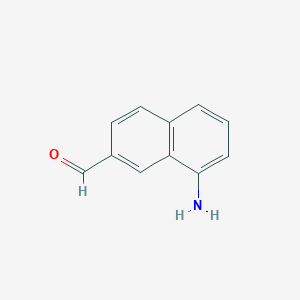
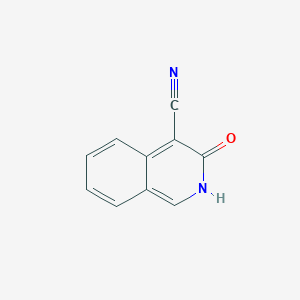
![4-Aminospiro[2.5]octane-6-carboxylic acid](/img/structure/B11913886.png)
